Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate
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Overview
Description
Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a tetrahydro-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate typically involves multiple steps. One common method includes the reaction of Meldrum’s acid with 3-aminopyridine derivatives, followed by condensation reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the naphthyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine ring.
Scientific Research Applications
Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,8-naphthyridine: Shares a similar naphthyridine core but lacks the tert-butyl and hydroxy groups.
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: Contains a similar tert-butyl and hydroxy group but has a different core structure.
Uniqueness
Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate is unique due to its specific combination of functional groups and the naphthyridine core
Properties
IUPAC Name |
tert-butyl 8-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-5-9-4-6-14-11(16)10(9)8-15/h4,6H,5,7-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSAHIYVJHSKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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